molecular formula C15H15ClN2O B2509127 2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one CAS No. 898052-05-6

2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one

Cat. No.: B2509127
CAS No.: 898052-05-6
M. Wt: 274.75
InChI Key: YMHSYAMTORFTKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their broad range of biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one can be achieved through various methods. One common approach involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation, using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) . This method is green, simple, and efficient, providing good to excellent yields.

Industrial Production Methods

Industrial production methods for quinazolinones often involve the use of transition-metal catalysts to facilitate the synthesis. For example, copper-mediated tandem C(sp2)–H amination can be used to produce quinazolinones from N-(quinolin-8-yl)benzamide and amidine hydrochlorides . This method is efficient and avoids the use of sensitive and expensive metals.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinones.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different quinazolinone derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve moderate temperatures and the use of solvents like dimethylformamide (DMF) or ethanol.

Major Products

The major products formed from these reactions are various quinazolinone derivatives, which can have different biological activities depending on the substituents introduced during the reactions.

Scientific Research Applications

2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one involves its interaction with various molecular targets and pathways. For example, quinazolinone derivatives have been shown to inhibit enzymes like EGFR and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis . This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one is unique due to its specific structural features, such as the chloromethyl and dimethyl groups, which can influence its biological activity and chemical reactivity. These structural differences can lead to variations in its mechanism of action and its effectiveness in different applications.

Properties

IUPAC Name

2-(chloromethyl)-5,5-dimethyl-3,6-dihydrobenzo[h]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O/c1-15(2)7-9-5-3-4-6-10(9)13-12(15)14(19)18-11(8-16)17-13/h3-6H,7-8H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHSYAMTORFTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C3=C1C(=O)NC(=N3)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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